Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate
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Overview
Description
Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . One common synthetic route involves the reaction of 4-aminobenzoic acid with thiazolidine-2,4-dione derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups.
Scientific Research Applications
Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical reactions.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring is crucial for its biological activity, allowing it to interact with enzymes and receptors in the body . These interactions can lead to various pharmacological effects, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- **4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid
Uniqueness
Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate is unique due to its specific structure, which combines a thiazolidine ring with a benzoate moiety. This combination enhances its biological activity and makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H13N3O4S |
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Molecular Weight |
307.33 g/mol |
IUPAC Name |
methyl 4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C13H13N3O4S/c1-20-12(19)7-2-4-8(5-3-7)15-10(17)6-9-11(18)16-13(14)21-9/h2-5,9H,6H2,1H3,(H,15,17)(H2,14,16,18) |
InChI Key |
SOZTYNOOCQSWJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
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